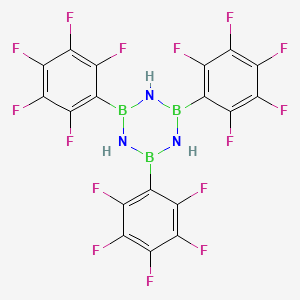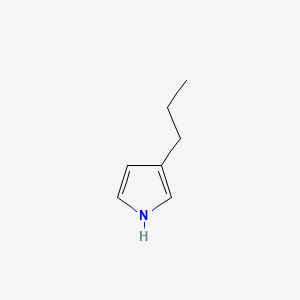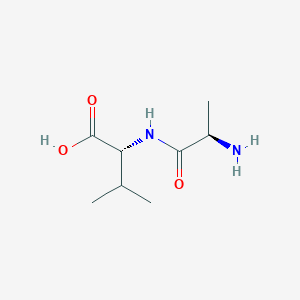
D-Valine, D-alanyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Valine, D-alanyl-: is a dipeptide composed of two amino acids: D-valine and D-alanine. This compound is of significant interest in various scientific fields due to its unique properties and potential applications. D-Valine, D-alanyl- is known for its role in protein synthesis and its involvement in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Valine, D-alanyl- can be achieved through several synthetic routes. One common method involves the coupling of D-valine and D-alanine using peptide bond formation techniques. This process typically requires the use of coupling reagents such as carbodiimides (e.g., DCC or EDC) and protecting groups to prevent unwanted side reactions. The reaction conditions often involve mild temperatures and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of D-Valine, D-alanyl- can be achieved through microbial fermentation processes. Microbial preparation methods are preferred due to their high stereoselectivity, mild reaction conditions, and environmentally friendly nature. These methods include microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, and microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase .
Analyse Chemischer Reaktionen
Types of Reactions: D-Valine, D-alanyl- undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides, under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
D-Valine, D-alanyl- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in stereoselective reactions.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including its use in drug development and as a component of peptide-based drugs.
Wirkmechanismus
The mechanism of action of D-Valine, D-alanyl- involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. The compound may also interact with enzymes, acting as a substrate or inhibitor, thereby modulating enzymatic activity. Additionally, D-Valine, D-alanyl- can affect cellular signaling pathways, impacting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
- L-Valine, L-alanyl-
- DL-Valine, DL-alanyl-
- L-Valine, D-alanyl-
Comparison: D-Valine, D-alanyl- is unique due to its specific stereochemistry, which can influence its biological activity and interactions with other molecules. Compared to its L- and DL-counterparts, D-Valine, D-alanyl- may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1472-66-8 |
|---|---|
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-4(2)6(8(12)13)10-7(11)5(3)9/h4-6H,9H2,1-3H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI-Schlüssel |
LIWMQSWFLXEGMA-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H](C(=O)N[C@H](C(C)C)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)

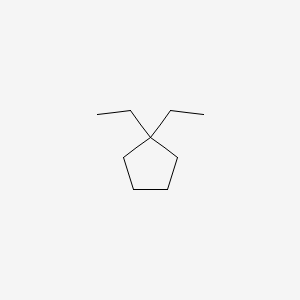


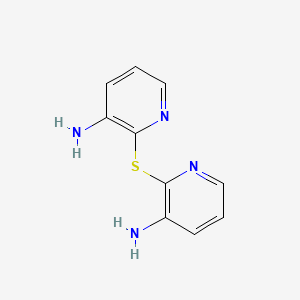
![(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanamine](/img/structure/B14747218.png)
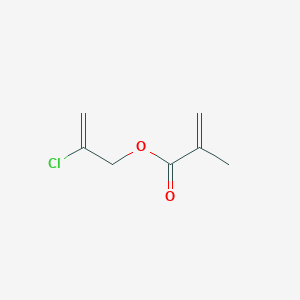
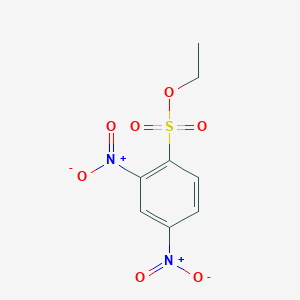
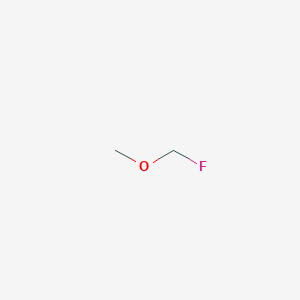
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)

